(Cyhalothrin IsoMer)

説明

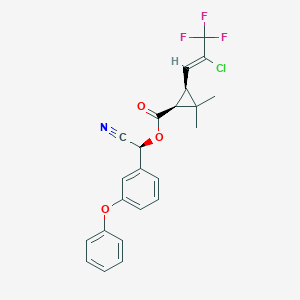

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a trifluoropropenyl group attached to a cyclopropane ring. Its unique chemical properties make it a subject of interest in research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps. The process begins with the preparation of the cyclopropane ring, followed by the introduction of the cyano, phenoxyphenyl, and trifluoropropenyl groups. Common reagents used in these reactions include alkyl halides, cyanides, and phenols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis to optimize the production efficiency.

化学反応の分析

Types of Reactions

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

科学的研究の応用

Agricultural Applications

Cyhalothrin is primarily employed in agricultural settings to manage a wide range of pests affecting crops. Its effectiveness against insects such as aphids, caterpillars, and beetles makes it a popular choice among farmers.

Crop Protection

- Target Crops : Cyhalothrin is used on various crops including cereals (barley, oats), vegetables (cucurbits), and fruits (pome fruits).

- Application Methods : It can be applied through ground or aerial spraying, with formulations available as emulsifiable concentrates or microencapsulated suspensions.

| Crop Type | Application Rate (lb ai/A) | Max Applications/Season | PHI (Days) |

|---|---|---|---|

| Cereal Grains | 0.06 - 0.48 | 2 | 7 |

| Cucurbits | 0.06 - 0.48 | 2 | 7 |

| Tuberous Vegetables | 0.06 - 0.48 | 2 | 7 |

Source: US EPA Report on Lambda-Cyhalothrin .

Residue Management

The establishment of Maximum Residue Levels (MRLs) is essential for ensuring food safety. For instance, temporary MRLs for lambda-cyhalothrin have been set at 0.03 mg/kg for poultry and 0.02 mg/kg for eggs to mitigate risks associated with pesticide residues .

Public Health Applications

Cyhalothrin also plays a critical role in public health by controlling disease vectors such as mosquitoes and ticks.

Vector Control

- Insect Control : It is effective against cockroaches, flies, and other pests that can transmit diseases.

- Formulations : Available as space sprays or residual sprays in urban pest management programs.

Case Study: Mosquito Control

A study conducted in urban areas demonstrated the efficacy of lambda-cyhalothrin in reducing mosquito populations significantly, thereby decreasing the incidence of mosquito-borne diseases .

Animal Health Applications

In veterinary medicine, cyhalothrin is utilized to control ectoparasites in livestock.

Pour-On Formulations

- Target Animals : Commonly used on cattle to manage lice and horn flies.

- Application Method : Applied as a pour-on along the backline of animals.

Environmental Impact and Safety Assessments

The environmental persistence and toxicity profile of cyhalothrin necessitate thorough assessments.

Toxicological Studies

Research indicates that lambda-cyhalothrin exhibits neurotoxic effects in various species, including rats and dogs . The primary target organ is the neuromuscular system, with inhalation exposure being particularly hazardous.

Ecotoxicology

Studies have shown that cyhalothrin affects non-target aquatic organisms, highlighting the need for careful application to minimize environmental risks .

作用機序

The mechanism of action of [(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer production.

4-Methoxyphenethylamine: A compound with applications in spectroscopy and as a chemical intermediate.

Uniqueness

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structural complexity and versatility make it distinct from other similar compounds.

生物活性

Cyhalothrin is a synthetic pyrethroid insecticide that exhibits significant biological activity against a variety of pests. It is primarily composed of two isomers: lambda-cyhalothrin and gamma-cyhalothrin , each demonstrating distinct toxicological profiles and mechanisms of action. This article provides a detailed overview of the biological activity associated with cyhalothrin isomers, supported by data tables, case studies, and relevant research findings.

Cyhalothrin acts primarily by targeting sodium channels in nerve cells, leading to prolonged depolarization and subsequent disruption of normal nerve function. This results in symptoms such as hyperactivity, tremors, and convulsions in exposed organisms. The presence of a cyano group enhances the potency of cyhalothrin compared to other pyrethroids, making it particularly effective against a wide range of insects .

Toxicological Profiles

The toxicity of cyhalothrin isomers varies significantly. The following table summarizes the 24-hour lethal concentration (LC50) values for both gamma- and lambda-cyhalothrin across different aquatic species:

| Species | Gamma-Cyhalothrin LC50 (μg/L) | Lambda-Cyhalothrin LC50 (μg/L) |

|---|---|---|

| Bluegill (Lepomis macrochirus) | 0.047 | 0.149 |

| Rainbow Trout (Oncorhynchus mykiss) | 0.111 | 0.214 |

| Guppy (Poecilia reticulata) | 0.170 | 2.300 |

| Zebrafish (Danio rerio) | 0.270 | 0.640 |

These values indicate that gamma-cyhalothrin is generally more toxic than lambda-cyhalothrin in aquatic environments .

Study on Aquatic Toxicity

A study published in Environmental Science and Pollution Research examined the effects of cyhalothrin on early life stages of common fish species. The researchers found that exposure to gamma-cyhalothrin resulted in significant mortality rates among embryos and larvae, with biochemical analyses revealing increased oxidative stress markers such as lipid peroxidation and elevated levels of glutathione S-transferase (GST) activity .

In Vivo Toxicity Assessment

In an extensive animal study, rats were exposed to lambda-cyhalothrin through inhalation and dermal routes over a 21-day period. Observations included decreased body weight gains and signs of toxicity such as altered gait and eye irritation at higher concentrations. The no-observed-adverse-effect level (NOAEL) was determined to be 0.3 g/L for inhalation exposure, indicating significant potential for adverse effects even at low doses .

Metabolism and Environmental Impact

Cyhalothrin undergoes extensive metabolism in mammals, primarily through ester hydrolysis and oxidation processes . Its environmental persistence is influenced by its chemical structure, particularly the halogen substitutions that enhance its residual activity against pests but also raise concerns regarding ecological toxicity.

Environmental Persistence Data

The following table summarizes the degradation half-lives of cyhalothrin in various environmental conditions:

| Environment | Half-Life (Days) |

|---|---|

| Soil | 30-60 |

| Water | 2-14 |

| Aerobic Conditions | 10-20 |

These data suggest that while cyhalothrin can effectively control pest populations, its potential for environmental accumulation necessitates careful management to mitigate risks to non-target organisms .

特性

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-HQMWCCLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860854 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

76703-64-5, 91465-08-6 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1S-(1alpha(R*),3alpha(Z)))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。